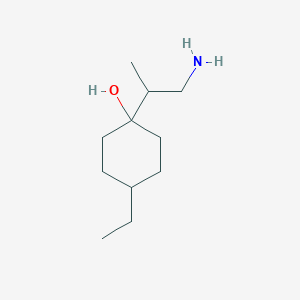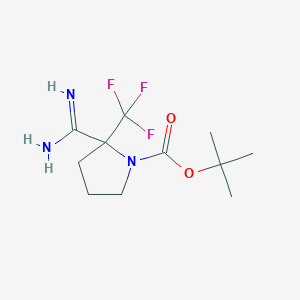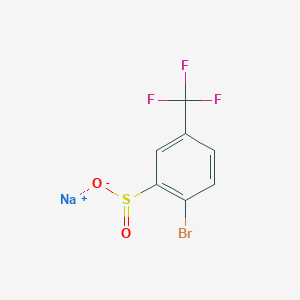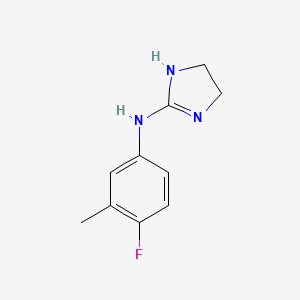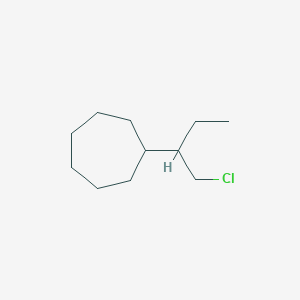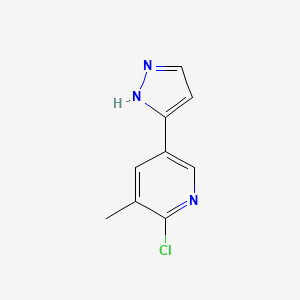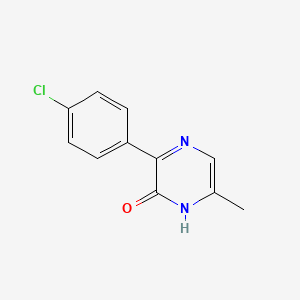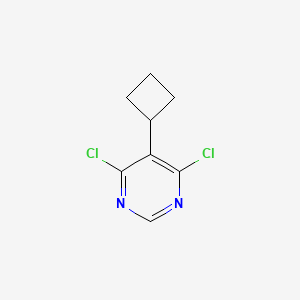
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is an organic compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a ketone group in the structure makes it a versatile compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-thiazolylamine with a suitable ketone precursor under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized thiazole compounds .
Applications De Recherche Scientifique
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino and ketone groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one
- 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one
- 3-Amino-1-(1,3-thiazol-4-yl)pentan-1-one
Uniqueness
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
3-amino-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)2-7(10)6-3-11-4-9-6/h3-5H,2,8H2,1H3 |
Clé InChI |
YPTQDRZQMQSNFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CSC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


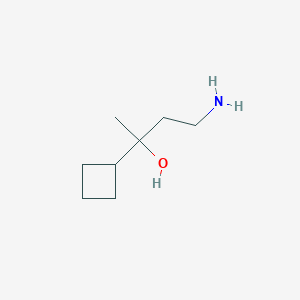

![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
